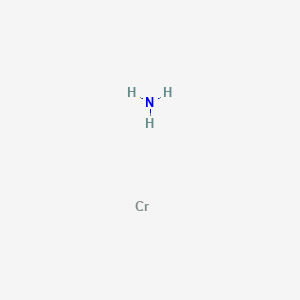
Dichromium nitride
説明
Dichromium nitride (Cr2N) is a compound of chromium and nitrogen, formed by a reaction between chromium and nitrogen. It is a black, metallic-looking compound that is used in a variety of applications. Cr2N is a unique material with high electrical conductivity, good chemical resistance, and low thermal expansion. It is used in the production of various types of electronic components, such as semiconductors, transistors, and capacitors. Cr2N is also used in the production of solar cells, batteries, and other energy storage devices. Additionally, Cr2N is used in the production of medical devices, such as catheters, pacemakers, and artificial heart valves.
科学的研究の応用
Energy Applications
Dichromium Nitride, like other metal nitrides, has been studied for its potential in energy applications . These applications are primarily due to their chemical characteristics, which make them sustainable alternatives to noble metals in catalysis . They have been used in photocatalysis and energy storage devices .
Environmental Remediation
Metal nitrides, including Dichromium Nitride, have been used in the remediation of environmental pollutants . Their unique properties allow them to effectively break down various pollutants, making them valuable in maintaining environmental health .
Gas Sensors
The unique properties of metal nitrides have made them useful in the development of gas sensors . Dichromium Nitride, with its specific characteristics, could potentially enhance the sensitivity and selectivity of these sensors .
Biomedical Applications
Metal nitrides have also found applications in the biomedical field . While specific applications of Dichromium Nitride are still under research, the potential for use in areas such as drug delivery and medical imaging is being explored .
Renewable Energy
Inorganic nitride nanomaterials, including Dichromium Nitride, have attracted attention for applications in renewable energy due to their novel electrochemical activities and high chemical stabilities . They have been used in electrochemical hydrogen evolution reaction, rechargeable batteries, supercapacitors, solar cells, and fuel cells .
Lubrication and Hardening
Nitride films, potentially including those made from Dichromium Nitride, have been studied for their excellent hardness and lubricating performance . These properties make them valuable in various industrial applications .
将来の方向性
: Wang, H., Li, J., Li, K., Lin, Y., Chen, J., Gao, L., Nicolosi, V., Xiao, X., & Lee, J.-M. (2021). Transition metal nitrides for electrochemical energy applications. Chemical Society Reviews, 50(2), 1085–1114. Link : “How Tall Is Mount Everest? For Nepal, It’s a Touchy Question.” The New York Times. (2018). Link : “Mount Everest - Wikipedia.” Link
特性
IUPAC Name |
azane;chromium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Cr.H3N/h;1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJKRCWUQJZIWQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
N.[Cr] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CrH3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
69.027 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder | |
| Record name | Chromium nitride (Cr2N) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
Azane;chromium | |
CAS RN |
12053-27-9 | |
| Record name | Chromium nitride (Cr2N) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dichromium nitride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.808 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: Why is dichromium nitride precipitation a concern in high-nitrogen stainless steels?
A: While high-nitrogen stainless steels offer improved strength, they are susceptible to Cr2N precipitation during thermal exposure at temperatures between 600°C and 1,050°C [, , ]. This precipitation, especially along grain boundaries, can lead to sensitization, which negatively impacts the material's corrosion resistance [, ].
Q2: How does the precipitation temperature influence the sensitization caused by dichromium nitride?
A: Studies show that while Cr2N precipitation occurs at both 700°C and 900°C, sensitization is primarily observed at the lower temperature []. This suggests that the minimum chromium level in the depleted zone surrounding the precipitate, rather than the precipitation rate alone, is critical for sensitization [].
Q3: What role does nitrogen play in the formation of dichromium nitride?
A: Nitrogen, even at low concentrations, plays a crucial role in the formation of Cr2N [, ]. Research using transmission electron microscopy confirms that aging treatments, at temperatures ranging from 1023 to 1123 K, promote nitrogen ordering within the steel matrix, leading to Cr2N formation [].
Q4: Are there other phases that can form alongside or instead of dichromium nitride in these steels?
A: Yes, other phases like metal carbides (e.g., M23C6) and complex nitrides like the π-phase (Cr12(Ni0.5Fe0.4Cr0.1)8N4) can also form [, , ]. The formation of these phases is influenced by factors like aging time, temperature, and prior cold working of the steel [, ].
Q5: How does the presence of dichromium nitride impact the mechanical properties of these steels?
A: Cr2N precipitation, along with other phases like carbides, can degrade the mechanical properties of high-nitrogen stainless steels []. This degradation is attributed to the decrease in cohesive strength caused by the presence of these precipitates at grain boundaries []. Small punch tests at cryogenic temperatures have been used to investigate this phenomenon [].
Q6: What analytical techniques are used to study dichromium nitride in these steels?
A6: Various techniques are employed to study Cr2N formation and its effects, including:
- Transmission Electron Microscopy (TEM): Used to identify and confirm the Cr2N phase through electron diffraction patterns and observe microstructural changes like dislocation pairs associated with nitrogen ordering [].
- Electrochemical Potentiokinetic Reactivation (EPR) Test: Used to assess the sensitization susceptibility of the steel due to Cr2N precipitation [, ].
- Optical Microscopy: Employed to observe microstructural changes during aging, such as the precipitation of different phases [].
- Lattice Parameter Measurement: Used to study changes in the crystal structure of the steel due to the precipitation of different phases, such as Cr2N and the π-phase [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



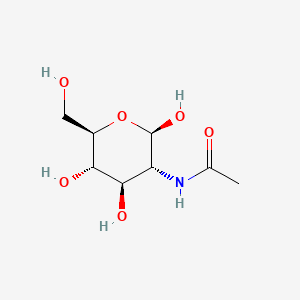

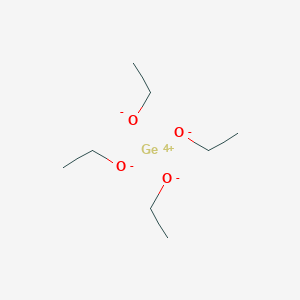
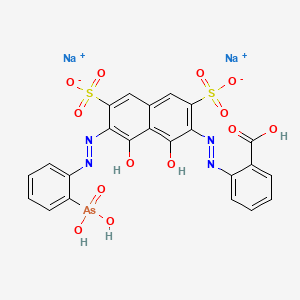
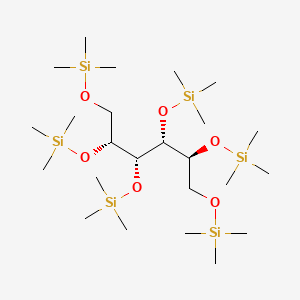
![[(3S,4S,5R,6R)-4,5-diacetyloxy-6-bromooxan-3-yl] acetate](/img/structure/B1143581.png)


![2-Naphthalenol, 1-[(2-hydroxy-5-nitrophenyl)azo]-](/img/structure/B1143595.png)